Cyclododecyl piperidin-1-ylacetate

Description

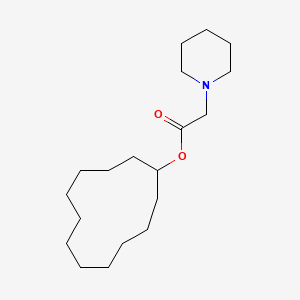

Cyclododecyl piperidin-1-ylacetate is a synthetic ester compound combining a cyclododecyl moiety (a 12-membered cyclic hydrocarbon) with a piperidine-substituted acetate group.

Properties

Molecular Formula |

C19H35NO2 |

|---|---|

Molecular Weight |

309.5 g/mol |

IUPAC Name |

cyclododecyl 2-piperidin-1-ylacetate |

InChI |

InChI=1S/C19H35NO2/c21-19(17-20-15-11-8-12-16-20)22-18-13-9-6-4-2-1-3-5-7-10-14-18/h18H,1-17H2 |

InChI Key |

AIYPHYUTIQDYMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)OC(=O)CN2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclododecyl 2-(piperidin-1-yl)acetate typically involves the reaction of cyclododecyl bromide with piperidin-1-yl acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of cyclododecyl 2-(piperidin-1-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclododecyl 2-(piperidin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups .

Scientific Research Applications

Cyclododecyl 2-(piperidin-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of cyclododecyl 2-(piperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclododecyl Esters

Cyclododecyl esters share the cyclododecyl backbone but vary in their ester groups. Key examples include:

Key Differences :

Piperidine-Containing Esters

Piperidine derivatives are common in pharmaceuticals due to their bioactivity. Examples from recent patents (e.g., imidazo-pyrrolo-pyrazine piperidine ketones in ) highlight their role in kinase inhibition .

Other Acetate Esters

Broad acetate esters vary in chain length and branching, influencing volatility and application:

Comparison Insights :

- Volatility : this compound’s large cyclic structure likely reduces volatility compared to linear esters like propyl acetate.

- Industrial Relevance : Unlike geranyl acetoacetate (used in perfumery), the cyclododecyl-piperidine combination may prioritize stability over fragrance .

Research Findings and Regulatory Considerations

- Toxicity : Cyclododecyl acetate (CAS 6221-92-7) is classified as low toxicity, but piperidine inclusion may introduce neuropharmacological effects requiring further study .

- Regulatory Status : Phthalates (e.g., dimethyl phthalate, CAS 131-11-3) face restrictions due to endocrine disruption, but cyclododecyl esters remain less regulated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.